Two-Step Synthesis Delivers 78% Overall Yield versus Multi-Step Routes Yielding ≤29% Net Product
The Li et al. (2020) route proceeds in two steps from commercial (3-phenoxyphenyl)methanol: regioselective bromination with DBDMH in 92% yield followed by palladium-catalysed CO insertion, achieving 78% overall isolated yield [1]. In contrast, the prior industrial route requires separate synthesis of 5-bromoisobenzofuran-1(3H)-one from phthalimide (nitration, reduction, bromination; overall 40% yield) [2], followed by copper-catalysed coupling with phenol (72% yield for the coupling step alone) [3], yielding a net ≤28.8% over four steps. This represents a 2.7-fold yield advantage for the modern two-step route.
| Evidence Dimension | Overall synthetic yield from commercially available starting material to target compound |
|---|---|
| Target Compound Data | 78% overall yield over 2 steps (Li et al. 2020 route; bromination step 92%; CO insertion step yields target compound) [1] |
| Comparator Or Baseline | 5-bromoisobenzofuran-1(3H)-one route: ≤28.8% overall yield over ≥4 steps (5-bromophthalide synthesis: 40% [2]; phenol coupling: 72% [3]) |
| Quantified Difference | 78% vs ≤28.8% (2.7-fold improvement in overall yield; 50% reduction in step count) |
| Conditions | Target: DBDMH bromination in DCM at 35°C; Pd-catalysed CO insertion at elevated pressure. Comparator: multi-step synthesis from phthalimide followed by CuBr/acetylacetone/K2CO3 coupling in DMF at 85-90°C. |
Why This Matters
A 2.7-fold yield advantage with half the synthetic steps directly translates to lower cost of goods, reduced solvent consumption, and improved process mass intensity for purchasers sourcing this intermediate at kilogram to multi-ton scale.
- [1] Li X-A, Yue L-R, Zhang Z-G, Xu J, Li A-P, Hu D-Y, Han G-T, Ren H-Z, Nan Z-D, Feng J-F. Synthesis of 5-phenoxyisobenzofuran-1(3H)-one as a key intermediate of the drug roxadustat. Tetrahedron Letters, 2020, 61(32): 152181. View Source
- [2] Yu HX, Guo F. Improved synthesis of 5-bromoisobenzofuran-1(3H)-one. Chinese Journal of Medicinal Chemistry, 2002, 12(6): 352-353. View Source
- [3] Yaozh.com Drug Synthesis Database. Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate synthesis route: condensation of 5-bromophthalide with phenol gives 5-phenoxyphthalide (Yield: 72%; data derived from patent WO2014014835 / US08883823B2). View Source
